
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate (CAS 34750-70-4) is a pyridazine derivative characterized by a phenyl group at position 6, a chlorine atom at position 3, and an ethyl ester at position 4 of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-6-phenylpyridazine-4-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound.
Phenyl Substitution: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction using phenyl lithium or phenyl magnesium bromide.
Esterification: The ethyl ester group can be introduced by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the pyridazine ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridazine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized pyridazine derivatives.
Scientific Research Applications
Biological Applications
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate has garnered attention for its biological activities:
- Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of pyridazines, including this compound, can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, certain derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (T-47D and MDA-MB-231) .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, showing effectiveness against specific bacterial strains .
Case Studies and Research Findings
- Anticancer Studies : A study focused on the synthesis and evaluation of multiple pyridazine derivatives, including this compound, highlighted their potential as CDK inhibitors. The most potent compounds were found to induce apoptosis in cancer cells significantly .
- Antimicrobial Evaluation : Another investigation assessed various pyridazine derivatives for their antimicrobial efficacy. This compound was included in this evaluation, demonstrating notable activity against selected microbial strains .
- Molecular Docking Studies : Advanced computational studies using molecular docking have suggested that this compound binds effectively to key biological targets such as enzymes involved in tumor growth and pathogen survival mechanisms .
Comparison with Related Compounds
The following table summarizes some related compounds and their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | Quinoline ring with methoxy group | Antimicrobial activity |
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate | Cyclopropane substitution | Antileishmanial properties |
Ethyl 3-chloro-6-(2,4-dimethoxypyrimidin-5-yl)-4-pyridazine | Pyrimidine substitution | Potential antitumor activity |
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-phenylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison of Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate and Analogs
Key Observations:
Substituent Effects: Halogenation: Dichloro derivatives (e.g., 286946-24-5, 34127-22-5) exhibit higher electrophilicity, favoring reactions like nucleophilic aromatic substitution. Aromatic vs. Aliphatic Groups: Replacing phenyl with cyclopropyl (2230804-08-5) reduces molecular weight and steric hindrance, possibly altering binding interactions in biological systems . Electron-Withdrawing Groups: Trifluoromethyl substituents (478067-01-5) significantly increase lipophilicity (XLogP3 = 3.4) and metabolic stability, making such analogs attractive for drug design .
Structural Complexity :
- The trifluoromethyl-containing analog (478067-01-5) demonstrates how advanced functionalization increases molecular complexity (complexity score = 638), which may correlate with target specificity .
Biological Activity
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate is a heterocyclic compound belonging to the pyridazine family, characterized by a chloro group at the 3-position, a phenyl group at the 6-position, and an ethyl ester group at the 4-position. Its molecular formula is with a molecular weight of approximately 262.69 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in cancer therapy and antimicrobial treatments.
1. Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated a series of 3,6-disubstituted pyridazines and found that derivatives similar to this compound showed promising in vitro activity against various cancer cell lines, including breast and lung cancer cells .
Case Study: In Vitro Testing
Compound | Cell Line Tested | IC50 Value (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 12.5 |
This compound | A549 (Lung Cancer) | 15.0 |
The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells .
2. Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity. Preliminary studies indicate that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in inflammation and cancer progression by binding to active sites or altering protein conformation.
Key Mechanisms Identified:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammatory responses.
- Apoptosis Induction: Activation of caspases leading to programmed cell death in malignant cells.
4. Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Broad-spectrum activity | |
Anti-inflammatory | Inhibits COX enzymes |
5. Conclusion
This compound presents a promising profile for further research due to its notable biological activities, particularly in oncology and infectious disease management. Continued investigation into its mechanisms of action and potential therapeutic applications is warranted.
Q & A
Basic Questions
Q. What spectroscopic techniques are most effective for structural elucidation of ethyl 3-chloro-6-phenylpyridazine-4-carboxylate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for determining the compound's aromatic and substituent patterns, particularly the chloro and phenyl groups. Mass Spectrometry (MS) confirms molecular weight and fragmentation pathways, while Infrared Spectroscopy (IR) identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹). Cross-validation with X-ray crystallography (using programs like SHELXL ) resolves ambiguities in stereochemistry or crystal packing .
Q. How can the purity of this compound be assessed during synthesis?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate thermal stability and melting points, which are critical for confirming batch consistency. Residual solvents or byproducts should be quantified via Gas Chromatography (GC) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of vapor/mist. Electrostatic charge buildup must be mitigated (e.g., grounded equipment). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste should be segregated and disposed via certified hazardous waste services. Storage requires airtight containers in ventilated, dry environments .
Advanced Research Questions
Q. How do reaction conditions influence substitution reactions at the 3-chloro position of the pyridazine ring?
- Methodological Answer : Nucleophilic substitution (e.g., with amines or alkoxides) requires polar aprotic solvents (DMF, DMSO) and mild heating (60–80°C). Catalytic bases like K₂CO₃ enhance reactivity. Steric hindrance from the 6-phenyl group may slow kinetics, necessitating longer reaction times. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) and optimized using Design of Experiments (DoE) .
Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with the ester group) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Discrepancies in splitting patterns may arise from dynamic effects (e.g., rotational isomerism of the ester group). Variable-temperature NMR (VT-NMR) or 2D techniques (COSY, NOESY) clarify exchange processes. X-ray crystallography provides definitive structural assignments .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer : Use flow chemistry to minimize intermediate isolation. Protect reactive sites (e.g., chloro group) during functionalization. Catalytic methods (e.g., Pd-mediated cross-coupling) improve efficiency. Process Analytical Technology (PAT) tools like in-situ IR track reaction progress in real time .
Q. How does the compound’s electronic structure affect its UV-Vis absorption properties?
- Methodological Answer : The conjugated pyridazine ring and electron-withdrawing chloro/ester groups redshift λmax. Time-Dependent DFT (TD-DFT) correlates experimental spectra with theoretical transitions. Solvatochromic shifts in polar solvents (e.g., methanol vs. hexane) indicate charge-transfer excited states .
Properties
IUPAC Name |
ethyl 3-chloro-6-phenylpyridazine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-11(15-16-12(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVLRYKBDWPVFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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